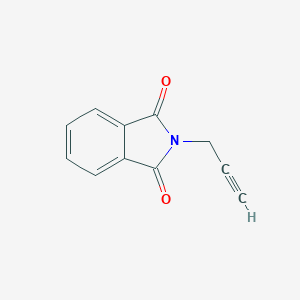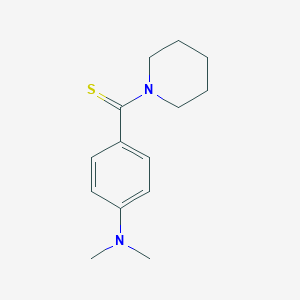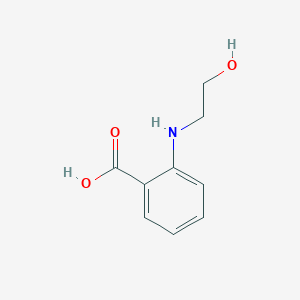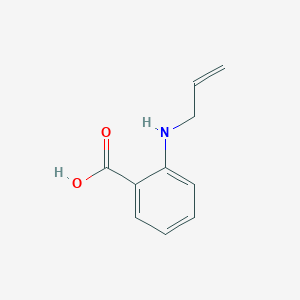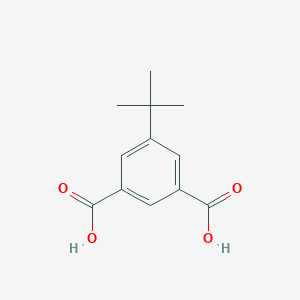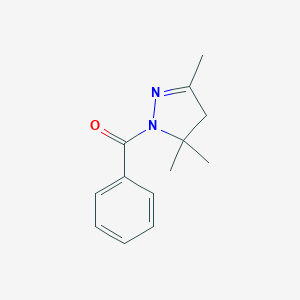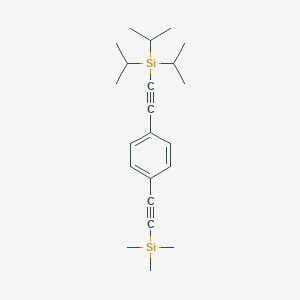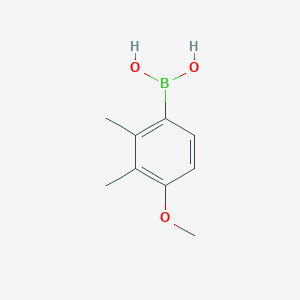
4-Methoxy-2,3-dimethylphenylboronic acid
Descripción general
Descripción
4-Methoxy-2,3-dimethylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It has a molecular weight of 180.01 . It is typically stored at temperatures between 2-8°C and is shipped at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,3-dimethylphenylboronic acid is represented by the InChI code: 1S/C9H13BO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxy-2,3-dimethylphenylboronic acid are not detailed in the search results, boronic acids are known to be involved in several types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .Physical And Chemical Properties Analysis
4-Methoxy-2,3-dimethylphenylboronic acid is a solid substance . It has a molecular weight of 180.01 . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Summary of the Application : Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This protocol was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results or Outcomes : The SM coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
Synthesis of Biologically Active Compounds
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Boronic acids and their derivatives are used in the synthesis of biologically active compounds . They are often used as intermediates in the synthesis of complex organic molecules .
- Results or Outcomes : The use of boronic acids and their derivatives in the synthesis of biologically active compounds has led to the development of a variety of pharmaceuticals .
Suzuki-Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : The Suzuki-Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results or Outcomes : The Suzuki-Miyaura coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
Synthesis of Biologically Active Compounds
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Boronic acids and their derivatives are used in the synthesis of biologically active compounds . They are often used as intermediates in the synthesis of complex organic molecules .
- Results or Outcomes : The use of boronic acids and their derivatives in the synthesis of biologically active compounds has led to the development of a variety of pharmaceuticals .
Suzuki-Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : The Suzuki-Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results or Outcomes : The Suzuki-Miyaura coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
Safety And Hazards
Propiedades
IUPAC Name |
(4-methoxy-2,3-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKKULUFDFFWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472643 | |
| Record name | 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3-dimethylphenylboronic acid | |
CAS RN |
149507-37-9 | |
| Record name | B-(4-Methoxy-2,3-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149507-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



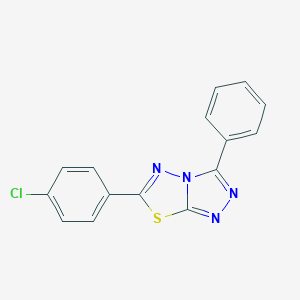
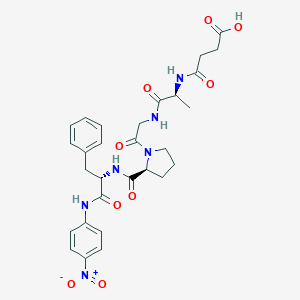
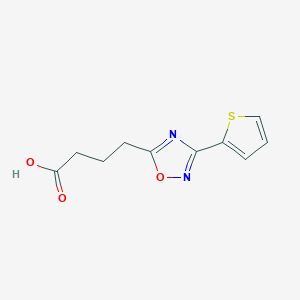
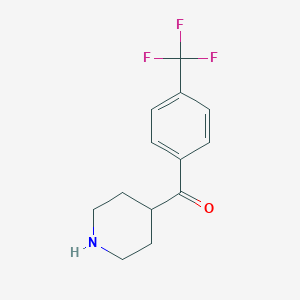
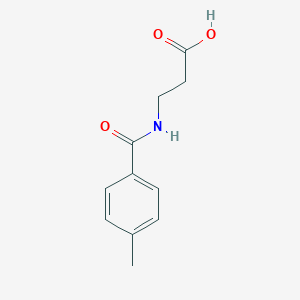
![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)
